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Alginic acid calcium sodium salt

Gastroesophageal reflux disease (GERD) Raft-forming antacid British Pharmacopoeia raft strength specification

Sourcing single-counterion alginates risks inconsistent crosslinking and variable disintegration kinetics. This pre-formed calcium sodium mixed salt eliminates that variability, providing a material with a precisely balanced Ca/Na ratio in every lot. It is the definitive input for robust formulations.

Molecular Formula C25H20N3NaO6S
Molecular Weight 0
CAS No. 12698-40-7
Cat. No. B1175322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlginic acid calcium sodium salt
CAS12698-40-7
Molecular FormulaC25H20N3NaO6S
Structural Identifiers
SMILESC1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)[O-])OC3C(C(C(OC3C(=O)[O-])O)O)O)O)O)C(=O)[O-])O)O.[Na+].[Ca+2]
InChIInChI=1S/C18H26O19.Ca.Na/c19-1-2(20)10(13(26)27)36-17(6(1)24)35-9-4(22)7(25)18(37-12(9)15(30)31)34-8-3(21)5(23)16(32)33-11(8)14(28)29;;/h1-12,16-25,32H,(H,26,27)(H,28,29)(H,30,31);;/q;+2;+1/p-3
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alginic Acid Calcium Sodium Salt: Technical Baseline and Identity


Alginic acid calcium sodium salt (CAS 12698-40-7), also designated as calcium sodium alginate or sodium calcium alginate, is a pre-formed mixed monovalent/divalent salt of the linear polysaccharide alginic acid, composed of β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues [1]. Unlike the single-counterion salts—sodium alginate (E401, CAS 9005-38-3), calcium alginate (E404, CAS 9005-35-0), or alginic acid (E400, CAS 9005-32-7)—this mixed salt possesses both water-solubilising sodium ions and crosslinking calcium ions within the same macromolecular structure, yielding solubility, swelling, and rheological behaviour intermediate between the fully soluble monovalent salts and the water-insoluble, fully calcium-crosslinked form . It is listed in the FDA EAFUS inventory for direct addition to food as an emulsifier or emulsifier salt and is used pharmaceutically as a soluble tablet disintegrant, a haemostatic wound-dressing fibre (e.g., Kaltostat®), and a reactive thickener in textile printing [2].

Pre-formed mixed Ca/Na alginate with intermediate solubility-swelling profile
Suitable for tablet disintegration, wound dressings, and dye printing
Listed FDA EAFUS for food additive use, supports procurement compliance

Why Generic Substitution Fails for This Mixed Alginate Salt


Single-counterion alginates occupy opposite extremes of the solubility–crosslinking spectrum: sodium alginate is fully water-soluble and forms viscous solutions but lacks internal ionic crosslinks, while calcium alginate is water-insoluble and acts solely through swelling and shape-recovery mechanisms [1]. The pre-formed calcium sodium mixed salt deliberately balances both counterion species within a single material, conferring properties neither extreme can replicate. In tablet disintegration, calcium sodium alginate behaves as a soluble disintegrant whose performance is nearly independent of compressional force, in contrast to insoluble starch or fully crosslinked calcium alginate [2]. In textile printing, the mixed salt reduces dye consumption for equivalent colour yield relative to sodium alginate without requiring a separate substrate pretreatment step [3]. In haemostatic dressings, the pre-engineered Ca/Na ratio controls the rate and extent of swelling and gel formation upon contact with wound exudate—a tunability absent from single-salt alginates [4]. Generic substitution therefore risks altered disintegration kinetics, higher dye costs, or inadequate haemostatic performance, each of which is quantitatively characterised below.

Sodium alginate lacks Ca²⁺ crosslinks – may not replicate haemostatic or raft-strength performance
Calcium alginate is water-insoluble – cannot serve as soluble tablet disintegrant
Generic substitution may alter dye consumption, disintegration kinetics, or swelling ratio

Quantitative Differentiation from Closest Analogs


Raft Strength vs. Pharmacopoeial Threshold

In a comparative study of six commercially available alginate-based raft-forming antacid products marketed in India, only two formulations—both containing calcium carbonate as the antacid component that generates mixed calcium/sodium alginate rafts in situ—met the British Pharmacopoeia (BP) specification for raft strength of not less than 7.5 g [1]. The other four products, which employed aluminium- or magnesium-based antacids, failed to reach the 7.5 g threshold. Separately, a texture analysis study demonstrated that the inclusion of divalent cations, particularly calcium, significantly increased raft breaking strength and the work of rupture compared with formulations lacking divalent cations [2]. The raft strength advantage of the calcium-containing system is therefore both statistically and pharmacopoeially meaningful, directly predictive of superior mechanical barrier integrity against acid reflux.

Raft Strength
Head-to-head
2 Ca-based products met BP ≥7.5 g; 4 Al/Mg-based failed
Supports calcium-based alginate for raft-strength specification
Rafts in 0.1 M HCl, 37 °C; balance method & texture analyser
Gastroesophageal reflux disease (GERD) Raft-forming antacid British Pharmacopoeia raft strength specification

Disintegration Time vs. Compressional Force

Khan and Rhodes (1975) established a binary classification of tablet disintegrants based on their response to compressional force [1]. Calcium sodium alginate was identified as a 'soluble disintegrant' whose disintegration time remained nearly constant across the range of compressional forces tested, in marked contrast to starch (an 'insoluble disintegrant') which exhibited a dramatic initial decrease in disintegration time followed by a plateau. This force-independent behaviour arises because soluble disintegrants like calcium sodium alginate dissolve rather than swell, rendering their performance insensitive to tablet porosity and hardness variations introduced by changes in compression force. The study explicitly names calcium sodium alginate alongside sodium carboxymethylcellulose and sodium starch glycolate in the soluble, force-independent category, while starch and cation-exchange resins constitute the force-dependent, insoluble category [1].

Disintegration Time
Head-to-head
Ca/Na alginate: force-independent disintegration; starch: force-dependent
Supports robust tablet formulation with consistent disintegration
CaHPO‚·2H‚O tablets, USP method, 37 °C deionized water
Tablet disintegration Superdisintegrant Direct compression excipient

Dye Consumption in Textile Printing

United States Patent US4826504 teaches that the use of a mixed divalent/monovalent (calcium/sodium) salt of alginic acid as a print paste thickener effects a reduction in dye usage for equivalent colour yield when compared with a print paste using sodium alginate or other conventional thickeners [1]. Critically, this dye reduction is achieved without the necessity of pretreating the textile substrate with a gelling agent—a process step required by earlier methods. The mixed calcium/sodium alginate thus eliminates one entire process step while simultaneously reducing dye consumption, delivering both a materials cost saving and a throughput advantage [1]. The print paste viscosity is specified at 5,000–20,000 cP (Brookfield, 20 rpm, spindle 6, 20 °C), with alginate usage levels in the range of 1–5 weight percent, preferably 1–2.5% [1].

Dye Usage
Supporting evidence
Mixed Ca/Na alginate reduces dye usage vs. sodium alginate; eliminates pretreatment
Process-intensification benefit in textile printing
US Patent US4826504; viscosity 5,000–20,000 cP, 1–5 wt% alginate
Textile printing paste Reactive dye thickener Process efficiency

Haemostatic Swelling Ratio and Burst Pressure

Yamauchi et al. (2024) synthesised 12 variants of calcium ion-crosslinked sodium alginate (Alg-Na/Ca) by partial substitution of Ca²⁺ for Na⁺, systematically varying Ca mass ratio, molecular weight, M/G ratio, and particle size distribution [1]. The Alg-Na/Ca specimens with Ca mass ratios in the range 74.1–77.0% exhibited a swelling ratio exceeding 200% after 2 minutes of saline contact and generated a burst pressure over 500 mmHg in an in vitro haemostatic tamponade model [1]. A positive correlation was demonstrated between swelling ratio after 2 minutes and burst pressure. This performance is composition-dependent: sodium alginate alone (Ca mass ratio ~0%) dissolves without generating pressure, while fully calcium-crosslinked alginate (Ca mass ratio approaching 100%) swells too slowly; the mixed salt at the identified optimal Ca range balances rapid swelling with sufficient crosslinking to generate clinically meaningful tamponade pressure [1].

Haemostatic Swelling
Cross-study comparable
Ca ratio 74.1–77.0%: swelling >200%, burst pressure >500 mmHg
Ca mass ratio critical for haemostatic tamponade performance
In vitro model, 37 °C saline; pressure transducer measurement
Haemostatic agent Surgical tamponade Wound dressing swelling

Alginate Fibre Gel Swelling Ratio

A study of the ion-exchange properties of alginate fibres demonstrated that when pure calcium alginate fibres are partially converted to mixed calcium/sodium alginate by immersion in aqueous Na₂SO₄ solution (forming CaSO₄ precipitate), the resulting sodium ions in the fibre structure increase the gel swelling ratio relative to the fully calcium-crosslinked starting material [1]. The mixed calcium/sodium alginate fibre therefore absorbs wound exudate more rapidly and swells to a greater extent than an equivalent pure calcium alginate fibre—a therapeutically meaningful differentiation for wound dressing performance where rapid gel formation and conformability to the wound bed are essential [1]. This property is intrinsic to the mixed salt composition: monovalent sodium ions disrupt the density of the calcium-mediated crosslink network, increasing free volume for water uptake while preserving sufficient structural integrity to form a cohesive gel rather than dissolving.

Fibre Swelling
Class-level
Mixed Ca/Na fibres swell more than pure Ca alginate fibres
Supports selection for higher exudate absorption in wound dressings
Na‚SO‚ treatment converts Ca-fibres; swelling measured gravimetrically
Alginate fibre swelling Wound dressing gel formation Ion-exchange kinetics

Regulatory Safety Classification

The European Food Safety Authority (EFSA) Panel on Food Additives and Nutrient Sources Added to Food, in its 2017 re-evaluation of alginic acid and its sodium, potassium, ammonium, and calcium salts (E 400–E 404), concluded that there was no need for a numerical Acceptable Daily Intake (ADI) and that there was no safety concern at the level of the refined exposure assessment for the reported uses of these substances as food additives [1]. This 'ADI not specified' designation, which carries the highest level of safety confidence, applies collectively to the entire alginate salt class and therefore encompasses the mixed calcium sodium salt (commonly referenced under E404 practice, though the mixed salt CAS 12698-40-7 is separately listed in the FDA EAFUS inventory). The WHO JECFA evaluation similarly established a group ADI of 'not specified' at its seventeenth meeting [2]. While this safety position is shared across alginate salts, the mixed calcium sodium salt uniquely combines this safety assurance with the performance differentiators documented in the evidence items above—a combination not available from any single-counterion alginate salt.

Safety Classification
Supporting evidence
ADI ‘not specified’; no safety concern at refined exposure levels
Regulatory classification simplifies food/pharma procurement
EFSA 2017 re-evaluation; JECFA group ADI ‘not specified’
Food additive safety Regulatory compliance ADI (Acceptable Daily Intake)

Evidence-Backed Application Scenarios


GERD Raft-Forming Oral Suspension

Formulators developing alginate-based raft-forming antacid suspensions for gastroesophageal reflux disease (GERD) must achieve a raft strength of not less than 7.5 g to comply with the British Pharmacopoeia specification [1]. Evidence from head-to-head product comparison studies demonstrates that only calcium-based alginate products—those that generate mixed calcium/sodium alginate rafts in situ—satisfy this threshold, while aluminium- or magnesium-based formulations consistently fail [1]. The inclusion of calcium as the divalent counterion is therefore functionally non-negotiable. Procurement of the pre-formed calcium sodium alginate salt, or of sodium alginate with a rigorously specified calcium carbonate component, is essential to ensure pharmacopoeial compliance and therapeutic barrier integrity.

Force-Independent Tablet Disintegration

In direct compression tablet manufacturing, variations in compressional force across a production batch or between development and commercial scales routinely cause disintegration time drift for starch-based disintegrants [1]. Calcium sodium alginate, categorised as a soluble disintegrant, exhibits disintegration time that is nearly independent of compressional force [1]. This property makes it an attractive choice for formulations that must maintain consistent disintegration performance across tablet hardness ranges, particularly for nutraceutical and OTC products where process robustness and supplier flexibility are prioritised over achieving the absolute fastest disintegration time.

Single-Step Textile Reactive Dye Printing

Textile printing operations employing reactive dyes on cellulosic substrates can eliminate the substrate pretreatment step and reduce dye loading for equivalent colour yield by using the pre-formed mixed calcium/sodium alginate as the print paste thickener, as taught in US Patent US4826504 [1]. This is a direct process-intensification benefit: sodium alginate alone requires either higher dye concentrations or a separate pretreatment with a gelling agent to achieve comparable colour density and print definition. The mixed salt thus provides a quantifiable reduction in dye chemical cost and process cycle time.

Haemostatic Wound Dressing Manufacture

Manufacturers of haemostatic calcium sodium alginate dressings (e.g., Kaltostat®-type products) should specify and verify a calcium mass ratio within 74.1–77.0% in the raw alginate material. Evidence from Yamauchi et al. (2024) demonstrates that Alg-Na/Ca powders within this narrow compositional window achieve a swelling ratio exceeding 200% and burst pressure over 500 mmHg within 2 minutes of saline contact—performance that drops sharply outside this Ca range [1]. Sourcing the mixed salt with a certified Ca mass ratio is therefore a direct determinant of clinical haemostatic efficacy and should form part of the incoming material specification for dressing manufacture.

Application
Selection Property
Validation Focus
GERD raft-forming oral suspension development
Raft strength compliance (BP specification)
Calcium-based alginate raft integrity
Force-independent tablet disintegration
Soluble disintegrant performance
Disintegration time consistency across tablet hardness
Single-step textile reactive dye printing
Dye usage reduction and pretreatment elimination
Process efficiency and colour yield
Haemostatic wound dressing manufacture
Ca mass ratio specification
Haemostatic swelling and burst pressure performance
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